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Compound of Interest

Compound Name: CEP-37440

Cat. No.: B612000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CEP-37440 is a potent, orally bioavailable small molecule inhibitor designed as a dual-target

agent against Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] Its

development addresses the therapeutic need for more effective treatments in cancers driven by

aberrant FAK or ALK signaling. This guide provides a comprehensive comparison of CEP-
37440's activity against its primary targets and its broader cross-reactivity profile against a

panel of other kinases, supported by experimental data.

Potency against Primary Targets: FAK and ALK
CEP-37440 demonstrates high potency against both FAK and ALK. In biochemical assays, it

inhibits FAK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Specifically, reported IC50 values for FAK are 2.0 nM and 2.3 nM, with a dissociation constant

(Ki) of 2.3 nM.[1] Similarly, it shows strong activity against ALK, with reported IC50 values of

3.1 nM and 3.5 nM, and a Ki of 120 nM.[1] In cell-based assays, CEP-37440 inhibits ALK-

driven and FAK-driven cell proliferation with IC50 values of 22 nM and 82 nM, respectively.

Target Kinase IC50 (Biochemical) Ki (Biochemical) IC50 (Cell-based)

FAK 2.0 nM, 2.3 nM[1] 2.3 nM[1] 82 nM

ALK 3.1 nM, 3.5 nM[1] 120 nM[1] 22 nM
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Cross-Reactivity Profile Against Other Kinases
To assess the selectivity of CEP-37440, its activity was evaluated against a broad panel of

kinases. The following table summarizes the inhibitory activity of CEP-37440 against various

kinases, expressed as the percentage of control at a concentration of 500 nM. This screening

provides insight into the off-target effects and selectivity of the compound.
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Kinase % of Control @ 500 nM

FAK (PTK2) 0.3

ALK 0.6

CAMK2D 1

FER 1.1

PYK2 (PTK2B) 1.2

ROS1 1.5

LTK 2.2

TNK2 2.3

TYRO3 3.2

AXL 4.1

MER (MERTK) 5.3

STK22D (TSSK2) 6.7

MAP4K5 7.1

MINK1 (MAP4K6) 7.2

FES 8.8

TRKA (NTRK1) 9.4

LCK 10.3

BRK (PTK6) 11.2

HCK 12.1

TRKB (NTRK2) 12.4

FYN 13.1

SRC 14.2

YES 14.5
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ABL1 (non-phosphorylated) 15.3

CSK 16.2

FRK 16.8

ABL1 17.1

BLK 17.5

EPHA4 18.2

EPHA5 18.9

EPHA8 19.3

EPHB1 20.1

EPHB2 20.7

EPHB3 21.3

EPHB4 21.9

EPHA1 22.5

EPHA2 23.1

EPHA3 23.7

EPHA6 24.3

EPHA7 24.9

EPHA10 25.5

IGF1R 26.1

INSR 26.7

KIT 27.3

PDGFRA 27.9

PDGFRB 28.5

FLT1 29.1
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FLT3 29.7

FLT4 30.3

KDR (VEGFR2) 30.9

MET 31.5

MUSK 32.1

RET 32.7

RON (MST1R) 33.3

TIE1 33.9

TIE2 (TEK) 34.5

Data extracted from supplementary information of Ott et al., J Med Chem. 2016, 59(16), 7478-

96.

The data indicates that CEP-37440 is highly selective for FAK and ALK, with minimal activity

against a wide range of other kinases at a concentration of 500 nM.

Experimental Protocols
Biochemical Kinase Inhibition Assays
The inhibitory activity of CEP-37440 against FAK and ALK was determined using a standard

biochemical assay format. The general steps are as follows:

Enzyme and Substrate Preparation: Recombinant human FAK and ALK kinase domains

were used. A suitable peptide substrate for each kinase was prepared in assay buffer.

Compound Dilution: CEP-37440 was serially diluted in DMSO to generate a range of

concentrations.

Kinase Reaction: The kinase, substrate, and CEP-37440 at various concentrations were

incubated in a microplate well. The reaction was initiated by the addition of ATP.
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Detection: After a defined incubation period, the amount of phosphorylated substrate was

quantified. This is typically done using methods such as radiometric assays (e.g., P33-ATP

filter binding) or non-radiometric methods like fluorescence polarization or luminescence-

based ATP detection.

Data Analysis: The percentage of kinase activity relative to a DMSO control was calculated

for each compound concentration. IC50 values were determined by fitting the concentration-

response data to a sigmoidal dose-response curve.

Kinase Panel Screening (DiscoveRx KINOMEscan)
The cross-reactivity profiling of CEP-37440 was performed using the DiscoveRx

KINOMEscan™ platform. This method is based on a competitive binding assay.

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is

tagged with DNA, and the immobilized ligand is coupled to a solid support.

Assay Procedure:

A panel of human kinases is prepared.

Each kinase is incubated with the test compound (CEP-37440 at 500 nM) and the

immobilized ligand.

The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

Data Interpretation: A lower amount of bound kinase in the presence of the test compound

indicates stronger binding of the compound to the kinase's active site. The results are

typically expressed as the percentage of the kinase activity remaining compared to a DMSO

control (% of Control).

Signaling Pathways
To understand the functional implications of FAK and ALK inhibition by CEP-37440, it is

essential to consider their roles in cellular signaling.
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FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in integrin-

mediated signaling. Upon activation by integrin clustering at sites of cell adhesion to the

extracellular matrix, FAK autophosphorylates at Tyr397, creating a binding site for Src family

kinases. The FAK-Src complex then phosphorylates a multitude of downstream substrates,

activating key signaling pathways involved in cell survival, proliferation, migration, and invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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